2CBFly-NBOMe

Description

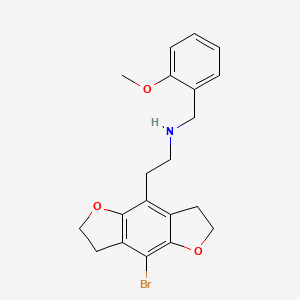

Structure

2D Structure

3D Structure

Properties

CAS No. |

1335331-42-4 |

|---|---|

Molecular Formula |

C20H22BrNO3 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-N-[(2-methoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C20H22BrNO3/c1-23-17-5-3-2-4-13(17)12-22-9-6-14-15-7-10-25-20(15)18(21)16-8-11-24-19(14)16/h2-5,22H,6-12H2,1H3 |

InChI Key |

CUFCITSPWAZWHS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=C3CCOC3=C(C4=C2OCC4)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Developmental History of 2CBFly-NBOMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characterization of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine, commonly known as 2CBFly-NBOMe or Cimbi-31. This potent serotonergic psychedelic has garnered significant interest within the scientific community for its high affinity and partial agonist activity at the serotonin (B10506) 5-HT2A receptor, a key target in psychedelic research. This document details the historical context of its development, outlines its synthesis, presents its pharmacological profile in a comparative tabular format, describes the key experimental protocols for its characterization, and visualizes its primary signaling pathway.

Introduction and Historical Context

The development of this compound is rooted in the extensive exploration of phenethylamine (B48288) psychedelics, a class of compounds famously investigated by Alexander Shulgin. The parent compound, 2C-B, was first synthesized by Shulgin in 1974.[1][2] A significant structural modification of the 2C-X series involved the creation of "FLY" compounds, characterized by the incorporation of dihydrofuran rings fused to the benzene (B151609) ring. 2C-B-FLY, the direct precursor to the "Fly-NBOMe" series, was first synthesized by Aaron P. Monte in 1996.[3][4]

The early 2000s saw a surge in research aimed at developing high-affinity radioligands for probing the serotonin receptor system, particularly the 5-HT2A subtype, using techniques like positron emission tomography (PET).[5] It was in this context that the N-benzylphenethylamine (NBOMe) series of compounds emerged. Researchers discovered that the addition of an N-(2-methoxybenzyl) group to phenethylamine psychedelics dramatically increased their affinity for the 5-HT2A receptor.[6]

This compound was first reported in the scientific literature in 2002 and was the subject of further research by Ralf Heim at the Free University of Berlin and a team at Purdue University led by David E. Nichols.[7][8] This compound, also referred to as Cimbi-31, was identified as a potent partial agonist at the 5-HT2A receptor, making it a valuable tool for studying the receptor's function and pharmacology.[7][8]

Chemical Synthesis

While the precise, step-by-step protocol from Ralf Heim's doctoral thesis, "Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur," remains largely inaccessible in public domains, the synthesis of this compound can be logically deduced from the established synthesis of its precursor, 2C-B-FLY, and standard N-benzylation techniques for phenethylamines. The general synthetic approach involves the formation of the 2C-B-FLY molecule followed by the addition of the N-(2-methoxybenzyl) group.

A plausible synthetic route is as follows:

-

Synthesis of the Tetrahydrobenzodifuran Core: The synthesis typically begins with the construction of the characteristic "Fly" scaffold, the tetrahydrobenzo[1,2-b:4,5-b']difuran ring system.

-

Introduction of the Ethylamine (B1201723) Side Chain: The ethylamine side chain is then introduced onto the core structure.

-

Bromination: The bromine atom is added to the aromatic ring to yield 2C-B-FLY.

-

N-Benzylation: The final step involves the reductive amination of 2C-B-FLY with 2-methoxybenzaldehyde. This is a standard procedure where the primary amine of 2C-B-FLY reacts with the aldehyde to form a Schiff base, which is then reduced to the secondary amine, yielding this compound.

Pharmacological Profile

This compound is characterized by its high affinity and partial agonism at the 5-HT2A receptor. The N-(2-methoxybenzyl) substitution is crucial for this high affinity.[6] The primary mechanism of action for its psychedelic effects is believed to be mediated through the activation of the Gq/11 signaling pathway downstream of the 5-HT2A receptor.

Receptor Binding Affinities

The following table summarizes the available quantitative data on the receptor binding affinities of this compound and related NBOMe compounds. Data for a broader range of receptors for this compound is limited in the public literature; therefore, data for other representative NBOMe compounds are included to provide a comparative context for the class.

| Receptor Subtype | Ligand | K_i_ (nM) | Reference |

| 5-HT2A | This compound (Cimbi-31) | 0.16 ± 0.04 | [9] |

| 5-HT2C | 25B-NBOMe | 0.69 | [10] |

| 5-HT1A | 25B-NBOMe | >1000 | [10] |

| Adrenergic α1A | 25B-NBOMe | 130 | [11] |

| Dopamine D2 | 25B-NBOMe | >1000 | [11] |

| Histamine H1 | 25B-NBOMe | 230 | [11] |

Functional Activity

| Assay | Ligand | EC_50_ (nM) | Intrinsic Activity (% of 5-HT) | Reference |

| Phosphoinositide Hydrolysis (PI Assay) | This compound (Cimbi-31) | 1.06 ± 0.19 | 83% | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of novel psychoactive compounds like this compound.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes from a cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Radioligand: [³H]ketanserin (a 5-HT2A antagonist).

-

Non-specific binding control: Mianserin (B1677119) (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound at various concentrations.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add the cell membranes, [³H]ketanserin (at a concentration near its K_d_), and either buffer, mianserin (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Functional Assay

Objective: To determine the functional potency (EC_50_) and efficacy (intrinsic activity) of this compound at the 5-HT2A receptor by measuring the accumulation of inositol (B14025) phosphates.

Materials:

-

A cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Cell culture medium containing [³H]myo-inositol.

-

Assay buffer containing LiCl (to inhibit inositol monophosphatase).

-

Test compound: this compound at various concentrations.

-

Reference agonist: Serotonin (5-HT).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Culture the cells in the presence of [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Wash the cells and pre-incubate them in assay buffer containing LiCl.

-

Add varying concentrations of this compound or the reference agonist (5-HT) to the cells and incubate for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a solution such as ice-cold perchloric acid.

-

Neutralize the samples and apply them to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove free [³H]inositol.

-

Elute the total [³H]inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

Quantify the radioactivity of the eluate using a scintillation counter.

-

Plot the concentration-response curve for this compound and calculate the EC_50_ and E_max_ values using non-linear regression.

-

Express the intrinsic activity as a percentage of the maximal response produced by the reference agonist, 5-HT.

Signaling Pathways and Visualizations

The primary signaling pathway activated by 5-HT2A receptor agonists like this compound is the Gq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses.

Recent research has also highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). The full extent of biased agonism for this compound has not been extensively characterized in the public literature.

Visualizations

Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for the Characterization of this compound.

Conclusion

This compound represents a significant development in the field of serotonergic research. Its discovery, stemming from a logical progression of phenethylamine psychedelic exploration, has provided the scientific community with a potent and valuable tool for investigating the intricacies of the 5-HT2A receptor. The high affinity and partial agonist profile of this compound, coupled with its specific activation of the Gq signaling pathway, make it a compound of continued interest for researchers seeking to understand the molecular mechanisms underlying psychedelic action and to develop novel therapeutics targeting the serotonin system. Further research into its potential for biased agonism and a more comprehensive screening across a wider range of receptors will undoubtedly provide deeper insights into its pharmacological profile.

References

- 1. This compound [medbox.iiab.me]

- 2. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] NBOMe: new potent hallucinogens--pharmacology, analytical methods, toxicities, fatalities: a review. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. ovid.com [ovid.com]

- 10. Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Physicochemical Properties of 2C-B-Fly-NBOMe Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for academic and research purposes only. 2C-B-Fly-NBOMe is a potent psychoactive substance and a controlled substance in many jurisdictions. All handling and research should be conducted in compliance with local laws and regulations by authorized personnel in appropriately equipped facilities.

Abstract

2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine hydrochloride (2C-B-Fly-NBOMe HCl), also known as Cimbi-31, is a potent and selective serotonin (B10506) 5-HT₂A receptor partial agonist.[1] As a member of the N-benzylphenethylamine (NBOMe) class of compounds, it has garnered interest in neuroscience for its potential as a research tool to investigate the 5-HT₂A receptor system. This technical guide provides a comprehensive overview of the available physicochemical data, pharmacological profile, and analytical methodologies for 2C-B-Fly-NBOMe HCl. Due to the limited availability of public-domain research, this guide synthesizes information from published studies and provides generalized experimental protocols where specific details are not available.

Chemical and Physical Properties

2C-B-Fly-NBOMe is a derivative of the phenethylamine (B48288) 2C-B, structurally modified with a "Fly" dihydrodifuran ring system and an N-(2-methoxybenzyl) group. The N-benzyl substitution is known to dramatically increase binding affinity for the 5-HT₂A receptor.[2][3] The hydrochloride salt is the common form used in research settings.[4][5]

Table 1: Physicochemical Properties of 2C-B-Fly-NBOMe Hydrochloride

| Property | Value | Source |

| IUPAC Name | 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine hydrochloride | N/A |

| Synonyms | NBOMe-2C-B-FLY, Cimbi-31, 2C-B-FLY-NBOMe HCl | |

| CAS Number | 1335331-42-4 (free base) | |

| Chemical Formula | C₂₀H₂₂BrNO₃ · HCl | |

| Molar Mass | 404.304 g·mol⁻¹ (free base) | |

| Melting Point | 244–245 °C | [3] |

| Solubility | Poor solubility in aqueous solutions. Requires sonication for dissolution of higher concentrations. | [4][6] |

| pKa | Data not publicly available. | N/A |

| Appearance | White crystalline solid (inferred from synthesis descriptions). | [2] |

Synthesis

A detailed, peer-reviewed synthesis protocol for 2C-B-Fly-NBOMe is not publicly available. However, the synthesis can be inferred from related procedures and information on the preparation of its metabolites and analogs. The most probable route involves the reductive amination of 2C-B-Fly (the primary amine) with 2-methoxybenzaldehyde. The resulting free base is then converted to the hydrochloride salt.

A study on 2C-B-Fly-NBOMe metabolites describes a method for a deuterated analog which supports this proposed pathway: reacting 2C-H-Fly hydrochloride with 2-(methoxy-d3)benzaldehyde and a non-nucleophilic base like triethylamine (B128534) (to liberate the free amine in situ), followed by conversion to the hydrochloride salt with concentrated HCl.[2]

Pharmacology

2C-B-Fly-NBOMe is a highly potent partial agonist of the human 5-HT₂A receptor. The addition of the N-(2-methoxybenzyl) moiety to the parent "Fly" compound dramatically increases its affinity for this receptor, a characteristic feature of the NBOMe class.[2] Its high affinity and selectivity make it a valuable tool for probing the function and structure of the 5-HT₂A receptor.

Table 2: Receptor Binding & Functional Activity

| Receptor/Assay | Value | Cell Line / System | Source |

| 5-HT₂A Binding Affinity (Kᵢ) | 0.16 ± 0.04 nM | Neuronal GF-62 cells | [3] |

| 5-HT₂A Functional Potency (EC₅₀) | 1.06 ± 0.19 nM | Phosphoinositide (PI) hydrolysis | [3] |

| 5-HT₂A Intrinsic Activity | 83% (relative to 10 μM 5-HT) | Phosphoinositide (PI) hydrolysis | [3] |

The primary signaling cascade initiated by 5-HT₂A receptor activation involves the Gq/G₁₁ protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Pharmacokinetics (Rat Model)

A study in male Wistar rats following subcutaneous administration provided key pharmacokinetic parameters. The data suggest that 2C-B-Fly-NBOMe readily crosses the blood-brain barrier, achieving significantly higher concentrations in brain tissue compared to serum.[2]

Table 3: Pharmacokinetic Parameters in Wistar Rats (1 mg/kg, s.c.)

| Parameter | Serum | Brain | Source |

| Tₘₐₓ (Time to Peak Concentration) | 0.5 h | 1 h | [2] |

| Cₘₐₓ (Peak Concentration) | 28 ng/mL | 171 ng/g | [2] |

| t₁/₂ (Elimination Half-life) | 1.56 h | 2.40 h | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for 2C-B-Fly-NBOMe HCl are not extensively detailed in the literature. The following sections outline the methodologies based on available information and standard laboratory practices.

Analytical Characterization

Purity and identity are typically established using a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the hydrochloride salt. A purity of 99% has been certified using this method.[2][5]

-

Hypothetical Protocol:

-

System: Agilent 1200 Series or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Sample Preparation: Dissolve a small quantity of the salt in the initial mobile phase composition.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: Used for pharmacokinetic analysis to quantify the compound in biological matrices like serum and brain tissue.[4]

-

Published Protocol Details: [4]

-

System: HPLC system coupled with a mass spectrometer.

-

Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Started at 10% B, increased to 50% B in 0.5 min, then to 100% B in 1.5 min, held for 2 min, then returned to 10% B.

-

Ionization: Positive electrospray ionization (ESI) mode.

-

Detection: Multiple reaction monitoring (MRM).

-

Quantification: External matrix-matched calibration. Limit of quantification was 1 ng/mL (or 1 ng/g for brain tissue).

-

Receptor Binding Assay

-

Purpose: To determine the binding affinity (Kᵢ) of the compound for a specific receptor, such as 5-HT₂A.

-

General Protocol (Radioligand Competition Assay): This protocol is a standard method and is representative of how the published Kᵢ value would have been determined.[7][8]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT₂A receptor (e.g., GF-62 cells) or from brain tissue known to have high receptor density (e.g., rat frontal cortex).[3][7]

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound (2C-B-Fly-NBOMe HCl).

-

Incubation: Incubate the mixture at a set temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of 2C-B-Fly-NBOMe that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Conclusion

References

- 1. 2CBFly-NBOMe - Wikipedia [en.wikipedia.org]

- 2. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of 2C-B-Fly-NBOMe at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly-NBOMe, a potent psychedelic compound, has garnered significant interest within the scientific community for its high affinity and selectivity for certain serotonin (B10506) (5-HT) receptor subtypes. As a derivative of the 2C-x family of phenethylamines, its unique structure, featuring an N-(2-methoxybenzyl) moiety, dramatically enhances its interaction with specific G protein-coupled receptors (GPCRs), primarily the 5-HT2A receptor. This technical guide provides a comprehensive overview of the mechanism of action of 2C-B-Fly-NBOMe at serotonin receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Quantitative Pharmacological Data

The interaction of 2C-B-Fly-NBOMe with serotonin receptors is characterized by high affinity, particularly for the 5-HT2A subtype. The following tables summarize the available quantitative data on the binding affinity (Ki) and functional activity (EC50 and Emax) of 2C-B-Fly-NBOMe at various serotonin receptors.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Radioligand | Cell Line/Tissue | Reference |

| 5-HT2A | 0.16 ± 0.04 | [3H]MDL100907 | GF-62 cells | [1] |

Table 1: Binding Affinity of 2C-B-Fly-NBOMe at the 5-HT2A Receptor. This table presents the high-affinity binding of 2C-B-Fly-NBOMe to the human 5-HT2A receptor.

| Receptor Subtype | Functional Assay | Potency (EC50) [nM] | Efficacy (Emax) | Cell Line | Reference | |---|---|---|---|---| | 5-HT2A | Phosphoinositide Hydrolysis | 1.06 ± 0.19 | 83% (relative to 10 µM 5-HT) | GF-62 cells |[1] | | 5-HT2C | Gq/11 protein activation (BRET) | Potent (sub-nanomolar to low nanomolar) | Efficacious (>90%) | HEK293 | |

Table 2: Functional Activity of 2C-B-Fly-NBOMe at Serotonin Receptors. This table details the functional potency and efficacy of 2C-B-Fly-NBOMe, highlighting its agonist activity at 5-HT2A and 5-HT2C receptors.

Signaling Pathways

The primary mechanism of action of 2C-B-Fly-NBOMe at the 5-HT2A receptor involves the activation of the Gq/11 signaling pathway. This initiates a cascade of intracellular events, leading to the characteristic psychedelic effects. Recent evidence also points towards biased agonism at the 5-HT2C receptor, with a preference for the Gq/11 pathway.

Gq/11 Signaling Pathway

Upon binding of 2C-B-Fly-NBOMe to the 5-HT2A or 5-HT2C receptor, the associated Gq alpha subunit is activated. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses.

β-Arrestin Recruitment

While the G-protein-mediated signaling of 2C-B-Fly-NBOMe is partially characterized, its interaction with the β-arrestin pathway remains an area for further investigation. β-arrestin recruitment is another critical signaling cascade for many GPCRs, often leading to receptor desensitization, internalization, and activation of distinct downstream signaling pathways. The potential for biased agonism, where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin), is a key area of modern pharmacology. Although direct evidence for 2C-B-Fly-NBOMe-mediated β-arrestin recruitment is currently limited, its structural similarity to other NBOMe compounds that do engage this pathway suggests it is a likely mechanism.

Experimental Protocols

The characterization of 2C-B-Fly-NBOMe's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to determine its binding affinity and functional activity.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay quantifies the affinity of 2C-B-Fly-NBOMe for a specific serotonin receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]ketanserin or [3H]MDL100907 for 5-HT2A).

-

Test Compound: 2C-B-Fly-NBOMe at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., unlabeled ketanserin).

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2, CaCl2).

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

-

Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay (for Gq/11 Activation)

This functional assay measures the accumulation of inositol phosphates, downstream products of PLC activation, to quantify the agonist activity of 2C-B-Fly-NBOMe at Gq-coupled receptors.

Materials:

-

Cell Line: A cell line stably expressing the serotonin receptor of interest (e.g., HEK293 or CHO cells).

-

Labeling Agent: [3H]myo-inositol.

-

Stimulation Buffer: Typically a buffer containing LiCl to inhibit inositol monophosphatase.

-

Test Compound: 2C-B-Fly-NBOMe at a range of concentrations.

-

Lysis Buffer: To stop the reaction and lyse the cells.

-

Ion-Exchange Chromatography Columns: To separate the different inositol phosphates.

-

Scintillation Counter.

Procedure:

-

Cell Culture and Labeling: Culture the cells in 96-well plates and label them overnight with [3H]myo-inositol, which is incorporated into the cellular phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl.

-

Stimulation: Add 2C-B-Fly-NBOMe at various concentrations to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Lysis: Terminate the stimulation by adding lysis buffer.

-

Separation: Apply the cell lysates to anion-exchange chromatography columns to separate the [3H]inositol phosphates from other radiolabeled molecules.

-

Quantification: Elute and collect the [3H]inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphates produced against the logarithm of the 2C-B-Fly-NBOMe concentration to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) values can be determined.

References

- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards | MDPI [mdpi.com]

- 2. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Psychedelics with Serotonin Receptors: A Deep Dive into the Binding Profile of 2CBFly-NBOMe and its Analogues

For Immediate Release

This technical guide provides a comprehensive analysis of the receptor binding profile of 2CBFly-NBOMe and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of the pharmacology of these potent psychedelic compounds.

Abstract

This compound, a derivative of the 2C-B phenethylamine, is a potent partial agonist of the serotonin (B10506) 5-HT2A receptor, a key target for psychedelic compounds. The addition of an N-(2-methoxybenzyl) moiety significantly enhances its affinity for this receptor. This guide explores the binding affinities and functional potencies of this compound and related analogues, such as 25B-NBOMe, 25I-NBOMe, and TCB-2, across a range of serotonin and other monoamine receptors. Understanding these interactions is crucial for elucidating the mechanisms behind their profound psychoactive effects and for the development of novel therapeutic agents.

Receptor Binding Profiles

The affinity of this compound and its analogues for various receptors has been characterized primarily through in vitro radioligand binding assays. The data, presented in Table 1, highlights the high affinity and selectivity of these compounds for the 5-HT2A receptor. The N-2-methoxybenzyl substitution is a common structural feature that generally increases affinity for 5-HT2A and 5-HT2C receptors.[1]

Table 1: Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of this compound and its Analogues

| Compound | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1A (Ki, nM) | Adrenergic α1 (Ki, nM) | Dopamine D1-3 (Ki, μM) | Histamine H1 (Ki, nM) | 5-HT2A (EC50, nM) |

| This compound | 0.16 ± 0.04 | Low Affinity | High Affinity | Low Affinity | Increased Affinity | Increased Affinity | Increased Affinity | 1.06 (PI Hydrolysis) |

| 25B-NBOMe | 0.5 - 1.7 | 0.5 - 1.7 | 0.5 - 1.7 | >200-fold selectivity | - | - | - | 40 |

| 25I-NBOMe | 0.044 - 0.6 | 1.91 - 130 | 1.03 - 4.6 | Appreciable Affinity | Micromolar Affinity | Micromolar Affinity | - | 0.76 - 240 |

| TCB-2 | 0.26 - 0.75 | - | Potent Agonist | - | - | - | - | 36 (IP3 Accumulation) |

| 2C-B-FLY | 11 | High Affinity | High Affinity | Weak Affinity | - | - | - | - |

| Bromo-DragonFLY | 0.04 | - | - | - | - | - | - | - |

| 2C-B | 8.6 | Lower Affinity | Potent Partial Agonist | Lower Affinity | - | - | - | 1.2 |

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

The addition of the N-2-methoxybenzyl group to 2C drugs generally leads to an increased binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, as well as adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors.[1] Conversely, this substitution tends to reduce binding to 5-HT1A receptors.[1]

Experimental Protocols

The characterization of these compounds relies on a suite of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

-

General Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are employed to determine the potency (EC50) and efficacy of a compound at a receptor, characterizing it as an agonist, antagonist, or partial agonist.

This assay measures the activation of the Gq signaling pathway, which is coupled to the 5-HT2A receptor.

-

Objective: To quantify the production of inositol (B14025) phosphates (IPs) following receptor activation.

-

General Methodology:

-

Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pool.[15]

-

Stimulation: The cells are then stimulated with varying concentrations of the test compound.

-

Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted.

-

Chromatography: The different inositol phosphates are separated using anion-exchange chromatography.[15]

-

Quantification: The radioactivity of the eluted fractions is measured to determine the amount of IP accumulation.[15]

-

This is another method to assess Gq-coupled receptor activation by measuring changes in intracellular calcium concentrations.

-

Objective: To measure the transient increase in intracellular calcium upon receptor stimulation.

-

General Methodology:

-

Cell Loading: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye.

-

Stimulation: The cells are stimulated with the test compound.

-

Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like this compound initiates two primary signaling cascades: the canonical Gq pathway and the β-arrestin pathway.

Gq Signaling Pathway

The Gq pathway is primarily responsible for the acute psychedelic effects of these compounds.

Caption: Gq protein-coupled receptor signaling cascade initiated by 5-HT2A receptor activation.

β-Arrestin Signaling Pathway

The β-arrestin pathway is involved in receptor desensitization and can also initiate G protein-independent signaling.

Caption: β-arrestin mediated desensitization and signaling of the 5-HT2A receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the receptor binding profile of a novel compound.

Caption: General experimental workflow for receptor binding profile characterization.

Conclusion

This compound and its analogues are highly potent serotonergic psychedelics with a complex receptor binding profile. Their high affinity for the 5-HT2A receptor, mediated by the N-2-methoxybenzyl moiety, is a key determinant of their psychoactive effects. The data and methodologies presented in this guide provide a foundational understanding for further research into the therapeutic potential and toxicological risks associated with this class of compounds. A thorough characterization of their interactions with a wider range of receptors and signaling pathways will be essential for the development of safer and more effective pharmacological tools.

References

- 1. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 25B-NBOMe - Wikipedia [en.wikipedia.org]

- 3. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 4. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. TCB-2 [medbox.iiab.me]

- 6. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2CBCB-NBOMe - Wikipedia [en.wikipedia.org]

- 8. 2C-B-FLY - Wikipedia [en.wikipedia.org]

- 9. 2C-B - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 13. researchgate.net [researchgate.net]

- 14. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of Cimbi-31: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comprehensive in vitro pharmacological studies are crucial for elucidating the mechanism of action and therapeutic potential of novel compounds. This document provides a technical guide to the in vitro pharmacological characterization of Cimbi-31, a compound of interest in contemporary drug discovery. Due to the limited publicly available data specifically for a compound designated "Cimbi-31," this guide will focus on the general methodologies and conceptual frameworks applied in such characterization, drawing parallels from related research where applicable. The following sections will detail the standard experimental protocols for determining binding affinity and functional activity, and will present illustrative data in a structured format. Furthermore, this guide will provide conceptual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Data Presentation: Quantitative Pharmacological Parameters

The initial step in characterizing a novel compound like Cimbi-31 involves quantifying its interaction with its biological target. This is typically achieved through binding and functional assays. The following table summarizes hypothetical, yet representative, quantitative data for a compound undergoing such analysis.

| Parameter | Assay Type | Experimental Condition | Result | Target | Cell Line/System |

| Binding Affinity (Ki) | Radioligand Competition Binding | [³H]-Ligand vs. Cimbi-31 | 5.2 nM | Serotonin (B10506) 2A Receptor | HEK293 cells expressing h5-HT2A |

| Functional Potency (EC50) | Second Messenger Assay (IP1) | Cimbi-31 stimulation | 12.8 nM | Serotonin 2A Receptor | HEK293 cells expressing h5-HT2A |

| Efficacy (Emax) | Second Messenger Assay (IP1) | Cimbi-31 stimulation | 95% (relative to serotonin) | Serotonin 2A Receptor | HEK293 cells expressing h5-HT2A |

| Binding Affinity (KD) | Surface Plasmon Resonance | Immobilized Cimbi-31 | 8.9 nM | Purified Serotonin 2A Receptor | Cell-free system |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust pharmacological characterization. Below are methodologies for the key experiments typically employed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Cimbi-31 for its target receptor.

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human serotonin 2A receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of a radiolabeled ligand (e.g., [³H]-ketanserin) and varying concentrations of the unlabeled competitor compound (Cimbi-31).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Cimbi-31 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Second Messenger Functional Assay (Inositol Monophosphate - IP1)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Cimbi-31 at its target receptor.

Methodology:

-

Cell Culture and Seeding: HEK293 cells expressing the human serotonin 2A receptor are seeded into 96-well plates and cultured overnight.

-

Compound Treatment: The cells are then treated with varying concentrations of Cimbi-31 or a reference agonist (e.g., serotonin).

-

Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for Gq-protein coupled receptor activation and subsequent accumulation of the second messenger, inositol (B14025) monophosphate (IP1).

-

Cell Lysis and IP1 Detection: The cells are lysed, and the concentration of accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Data Analysis: The fluorescence signal is converted to IP1 concentration. Dose-response curves are generated by plotting the IP1 concentration against the log of the compound concentration. EC50 and Emax values are determined using non-linear regression analysis.

Mandatory Visualizations

To visually represent the complex processes involved in the in vitro pharmacological characterization of a compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for in vitro characterization.

Caption: Gq-coupled 5-HT2A receptor signaling pathway.

Spectroscopic and Pharmacological Profile of 2CBFly-NBOMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the novel psychoactive substance 2CBFly-NBOMe. It includes a summary of mass spectrometry data, detailed experimental protocols for its analysis, and a review of its primary pharmacological mechanism of action through the serotonin (B10506) 5-HT2A receptor signaling pathway. This document is intended to serve as a core resource for researchers in pharmacology, toxicology, and drug development.

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry has been instrumental in identifying this compound and its metabolites in various biological matrices. The primary ionization techniques used are electrospray ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and electron ionization (EI) for gas chromatography-mass spectrometry (GC-MS).

Table 1: High-Resolution Mass Spectrometry Data for this compound and its Metabolites

| Analyte | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Analytical Method | Reference |

| This compound | 404.0961 [M+H]+ | Not specified in detail | LC-MS/MS | [1][2] |

| Monohydroxylated Metabolite | 420.0910 [M+H]+ | Not specified in detail | LC-MS/MS | [1][2] |

| O-Demethylated Metabolite | 390.0805 [M+H]+ | Not specified in detail | LC-MS/MS | [1][2] |

| Oxidative Debrominated Metabolite | 324.1492 [M+H]+ | Not specified in detail | LC-MS/MS | [1][2] |

| N-Demethoxybenzylated Metabolite | 284.0281 [M+H]+ | Not specified in detail | LC-MS/MS | [1][2] |

Note: The fragmentation patterns for the metabolites were used for their tentative identification, but specific fragment ions were not detailed in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While some studies mention the synthesis and subsequent NMR characterization of this compound and its metabolites to confirm their structure, the actual ¹H and ¹³C NMR spectra have not been published.[1][2] One study notes that the recorded NMR spectra were in agreement with the literature, suggesting that this data may exist in unpublished form or less accessible sources.[1][2]

Infrared (IR) Spectroscopy

There is no publicly available IR spectroscopy data for this compound.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification

This protocol is adapted from a study on the metabolism of this compound.[1][2]

Sample Preparation (Human Liver Microsomes):

-

A solution of this compound (10 µM) is incubated with human liver microsomes (1 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

-

The incubation mixture is fortified with an NADPH regenerating system.

-

The reaction is initiated by the addition of the substrate and incubated at 37°C.

-

The reaction is terminated by the addition of an equal volume of ice-cold acetonitrile.

-

The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system with a reversed-phase column is used for separation.

-

Mass Spectrometer: A hybrid triple quadrupole time-of-flight mass spectrometer is utilized for high-resolution measurements.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Data is screened for the exact precursor ion masses of potential metabolites, followed by high-resolution tandem mass spectrometry (HR-MS/MS) to obtain fragmentation patterns for structural elucidation.

Liquid Chromatography/Mass Spectrometry (LC/MS) for Pharmacokinetic Analysis

This protocol is based on a study of the pharmacokinetic profile of this compound in rats.[3]

Sample Preparation (Serum and Brain Tissue):

-

Serum: Blood samples are collected and allowed to clot. Serum is separated by centrifugation and stored at -20°C until analysis.

-

Brain Tissue: Brain tissue is excised, homogenized, and stored at -20°C until analysis.

Instrumentation and Conditions:

-

Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Reference Standard: A certified reference standard of this compound hydrochloride is used for quantification.

Signaling Pathway and Experimental Workflow

5-HT2A Receptor Signaling Pathway

This compound is a potent partial agonist of the serotonin 5-HT2A receptor.[3][4] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification of this compound metabolites in biological samples.

Caption: Metabolite Identification Workflow.

References

- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

Metabolic Fate and Biotransformation of 2C-B-Fly-NBOMe In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro metabolic fate and biotransformation of the novel psychoactive substance 2C-B-Fly-NBOMe. The information presented herein is collated from peer-reviewed research, focusing on studies utilizing human liver microsomes as the in vitro model system.

Executive Summary

The in vitro metabolism of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-(2-methoxybenzyl)ethan-1-amine (2C-B-Fly-NBOMe) has been primarily investigated using human liver microsomes (HLMs). These studies have revealed extensive biotransformation of the parent compound through a variety of phase I and phase II metabolic reactions. A significant number of metabolites have been identified, indicating a complex metabolic pathway. The primary analytical technique for the identification of these metabolites has been liquid chromatography-tandem mass spectrometry (LC-MS/MS). While qualitative data on the identity of the metabolites are available, quantitative data on their formation rates and the specific enzyme kinetics remain largely uncharacterized in publicly available literature.

In Vitro Biotransformation Pathways

The biotransformation of 2C-B-Fly-NBOMe in vitro is characterized by a multitude of metabolic reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes for phase I reactions and various transferase enzymes for phase II conjugation. The major metabolic pathways observed in studies with human liver microsomes include mono- and poly-hydroxylation, O-demethylation, oxidative debromination, and to a lesser extent, N-demethoxybenzylation. These phase I modifications are followed by phase II conjugation reactions, including glucuronidation and N-acetylation.[1][2]

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the 2C-B-Fly-NBOMe molecule, preparing it for phase II conjugation or direct excretion. The following are the key phase I biotransformations identified:

-

Hydroxylation: The addition of one or more hydroxyl (-OH) groups to the molecule is a predominant metabolic route. This can occur on the aromatic rings or alkyl side chains.

-

O-Demethylation: The removal of a methyl group from the methoxybenzyl moiety is a common metabolic step.

-

Oxidative Debromination: The removal of the bromine atom from the "Fly" moiety, which is then replaced by a hydroxyl group.

-

N-Demethoxybenzylation: Cleavage of the N-(2-methoxybenzyl) group from the ethylamine (B1201723) side chain.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination. The observed phase II reactions are:

-

Glucuronidation: The attachment of glucuronic acid to hydroxylated metabolites.

-

N-Acetylation: The addition of an acetyl group to the primary amine of metabolites.

Identified Metabolites of 2C-B-Fly-NBOMe in Human Liver Microsomes

The following tables summarize the qualitative data for the phase I and phase II metabolites of 2C-B-Fly-NBOMe identified in vitro using human liver microsomes. The data is based on untargeted screening using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Table 1: Phase I Metabolites of 2C-B-Fly-NBOMe Identified in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Precursor Ion (m/z) | Retention Time (min) |

| M1 | Monohydroxylation | 420.0860 | 5.82 |

| M2 | Monohydroxylation | 420.0860 | 6.01 |

| M3 | Monohydroxylation | 420.0860 | 6.15 |

| M4 | Monohydroxylation | 420.0860 | 6.33 |

| M5 | Dihydroxylation | 436.0809 | 5.21 |

| M6 | Dihydroxylation | 436.0809 | 5.35 |

| M7 | Dihydroxylation | 436.0809 | 5.54 |

| M8 | O-Demethylation | 390.0754 | 6.48 |

| M9 | O-Demethylation + Monohydroxylation | 406.0703 | 5.69 |

| M10 | O-Demethylation + Monohydroxylation | 406.0703 | 5.88 |

| M11 | O-Demethylation + Dihydroxylation | 422.0652 | 5.03 |

| M12 | Oxidative Debromination + Monohydroxylation | 342.1282 | 5.95 |

| M13 | Oxidative Debromination + Dihydroxylation | 358.1231 | 5.18 |

| M14 | N-Demethoxybenzylation | 284.0226 | 5.33 |

| M15-M35 | Various combinations of the above reactions | Varies | Varies |

Note: This is a partial list for illustrative purposes. A total of 35 phase I metabolites were detected.[1][2]

Table 2: Phase II Metabolites of 2C-B-Fly-NBOMe Identified in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Precursor Ion (m/z) | Retention Time (min) |

| M36 | Monohydroxylation + Glucuronidation | 596.1181 | 5.45 |

| M37 | Monohydroxylation + Glucuronidation | 596.1181 | 5.59 |

| M38 | Dihydroxylation + Glucuronidation | 612.1130 | 4.98 |

| M39 | O-Demethylation + Glucuronidation | 566.1075 | 5.72 |

| M40 | O-Demethylation + Monohydroxylation + Glucuronidation | 582.1024 | 5.25 |

| M41 | Oxidative Debromination + Monohydroxylation + Glucuronidation | 518.1602 | 5.38 |

| M42 | N-Demethoxybenzylation + Monohydroxylation + Glucuronidation | 476.1132 | 4.87 |

| M43 | N-Demethoxybenzylation + N-Acetylation | 326.0332 | 5.12 |

| M44 | N-Demethoxybenzylation + Monohydroxylation + N-Acetylation | 342.0281 | 4.71 |

Note: A total of nine phase II metabolites were detected.[1][2]

Experimental Protocols

The following section details the methodology for the in vitro metabolism study of 2C-B-Fly-NBOMe using human liver microsomes, as adapted from the literature.[1]

Materials and Reagents

-

2C-B-Fly-NBOMe

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Formic Acid

-

Ultrapure Water

Incubation Procedure

-

A stock solution of 2C-B-Fly-NBOMe is prepared in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) are pre-incubated with phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

The metabolic reaction is initiated by adding the 2C-B-Fly-NBOMe stock solution (final concentration typically 10-50 µM) and the NADPH regeneration system to the pre-warmed microsome suspension.

-

The reaction mixture is incubated at 37°C for a specified period, typically ranging from 30 minutes to 2 hours, with gentle shaking.

-

The reaction is terminated by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

-

The mixture is then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

-

Liquid Chromatography (LC): The separation of the parent compound and its metabolites is typically achieved using a reversed-phase C18 column with a gradient elution program. The mobile phase usually consists of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acidifier like formic acid to improve chromatographic peak shape and ionization efficiency.

-

Mass Spectrometry (MS): A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is used for the detection and identification of the metabolites. Data is acquired in positive electrospray ionization (ESI+) mode. An untargeted screening approach is employed, where the instrument scans for the exact masses of potential metabolites. Product ion scans (MS/MS) are then performed to obtain fragmentation patterns, which are crucial for the structural elucidation of the metabolites.

Visualizations

Experimental Workflow

References

An In-depth Technical Guide to the Phase I and Phase II Metabolism of 2CBFly-NBOMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-(2-methoxybenzyl)ethan-1-amine (2CBFly-NBOMe), a potent N-benzylphenethylamine (NBPEA) class of novel psychoactive substance (NPS). Understanding the biotransformation of this compound is critical for assessing its pharmacology, safety, and potential toxicity. This document summarizes current scientific findings on its phase I and phase II metabolites, details the experimental protocols used for their identification, and presents visual diagrams of the metabolic pathways and experimental workflows.

Introduction to this compound Metabolism

This compound is a derivative of the 2C-B psychedelic, characterized by a "Fly" (tetrahydrobenzodifuran) moiety and an N-(2-methoxybenzyl) group, which significantly increases its potency at serotonin (B10506) 5-HT2A receptors.[1] The metabolism of such complex molecules is a crucial area of study, as metabolites may possess their own pharmacological activity or contribute to the substance's toxicological profile.[2][3][4]

Metabolic studies have been conducted using various models, including in vitro systems like human liver microsomes (HLM) and human hepatocellular carcinoma (HepaRG) cells, as well as in vivo models using rats.[1][2][3][5] These investigations have revealed that this compound undergoes extensive biotransformation, resulting in a large number of phase I and phase II metabolites.[1][5][6]

Phase I Metabolic Pathways

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes.[7] For this compound, the major phase I pathways include O-demethylation, hydroxylation, oxidative debromination, and N-demethoxybenzylation.[1][5][6] Studies with HepaRG cells have implicated CYP isoenzymes CYP1A2, 2D6, 2C8, 2C19, and 3A4 in these initial reactions.[8] A comprehensive study identified a total of thirty-five phase I metabolites across human liver microsomes, Cunninghamella elegans, and rat urine models.[1][5][6]

Table 1: Summary of Identified Phase I Metabolites of this compound

| Metabolite Class | Metabolic Reaction | Key Enzymes (Tentative) | Reference |

| O-Demethylated Metabolites | Removal of the methyl group from the methoxybenzyl moiety. | CYP1A2, 2D6, 2C19, 3A4 | [1][8] |

| Hydroxylated Metabolites | Addition of one or more hydroxyl (-OH) groups to various positions on the molecule. | CYP1A2, 2D6, 2C8, 2C19, 3A4 | [1][8] |

| Oxidative Debrominated Metabolites | Replacement of the bromine atom with a hydroxyl group. | CYP450 enzymes | [1][5] |

| N-Demethoxybenzylated Metabolites | Cleavage of the N-(2-methoxybenzyl) group. | CYP450 enzymes | [1][5] |

| Combination Metabolites | Products of multiple sequential Phase I reactions (e.g., O-demethylation plus hydroxylation). | CYP450 enzymes | [1][8] |

Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent drug or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For this compound, the primary phase II reactions are glucuronidation and N-acetylation.[1][5][6] Glucuronidation of phase I metabolites, particularly hydroxylated products, is a significant pathway, with UDP-glucuronosyltransferase (UGT) 1A9 identified as a key enzyme.[8] A total of nine phase II metabolites have been detected in combined metabolic systems.[1][5][6]

Table 2: Summary of Identified Phase II Metabolites of this compound

| Metabolite Class | Metabolic Reaction | Key Enzymes (Tentative) | Reference |

| Glucuronide Conjugates | Attachment of glucuronic acid to hydroxylated phase I metabolites. | UGT1A9 | [1][8] |

| N-Acetylated Conjugates | Addition of an acetyl group, typically after N-demethoxybenzylation. | N-acetyltransferases (NATs) | [1][5] |

Experimental Protocols

The identification of this compound metabolites has been accomplished through a combination of in vitro and in vivo experiments, followed by advanced analytical techniques.

A. In Vitro Incubation with Human Liver Microsomes (HLM)

-

Preparation : Pooled HLMs are used as they represent a diverse population sample and are well-characterized for CYP450 and phase II enzyme activities.[1]

-

Incubation : this compound is incubated with HLMs in a buffered solution (e.g., phosphate (B84403) buffer).

-

Reaction Initiation : The metabolic reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.

-

Termination : After a set incubation period, the reaction is terminated by adding a quenching solvent, such as cold acetonitrile (B52724).

-

Sample Processing : The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

B. In Vivo Studies in Rats

-

Administration : this compound hydrochloride is administered to male Wistar rats, typically via subcutaneous injection.[2][3][9]

-

Sample Collection : Urine is collected from the rats over a specified period (e.g., 24 hours) using metabolic cages.

-

Sample Processing : Urine samples are centrifuged and diluted or extracted prior to analysis to remove endogenous matrix components.

C. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation : The processed samples are injected into an ultra-high performance liquid chromatography (UHPLC) system. A gradient elution with solvents like water with formic acid and acetonitrile is used to separate the parent compound from its various metabolites on a C18 analytical column.

-

Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.[2]

-

Metabolite Identification : An untargeted screening approach is employed.[1][5] Full-scan mass spectra are acquired to detect potential metabolites based on their predicted exact masses. Product ion scans (MS/MS) are then performed to obtain fragmentation patterns. The structures of the metabolites are tentatively identified by comparing these fragmentation patterns to that of the parent drug and known metabolic transformations.

-

Confirmation : Where possible, hypothesized metabolites are chemically synthesized and used as reference standards to confirm the identity of isomers and validate the analytical findings.[1][6]

Conclusion

The metabolism of this compound is extensive and complex, involving a cascade of phase I and phase II reactions. The primary metabolic pathways are O-demethylation, hydroxylation, and subsequent glucuronidation.[1][5][8] The identification of over forty distinct metabolites highlights the compound's significant biotransformation.[1][6] This detailed understanding of the metabolic profile, achieved through rigorous in vitro and in vivo studies coupled with advanced LC-MS/MS analysis, is fundamental for the forensic identification of this compound intake and for future research into its toxicological and pharmacological effects. The potential for active metabolites further underscores the importance of this work.[2][3][4]

References

- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Blood-Brain Barrier Penetration of 2CBFly-NBOMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) penetration and associated pharmacokinetics of 2CBFly-NBOMe, a potent psychedelic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.

Executive Summary

This compound, a derivative of the 2C-B phenethylamine (B48288), demonstrates significant penetration of the blood-brain barrier. Studies in animal models indicate that the compound readily enters the central nervous system, achieving substantial concentrations in brain tissue relative to systemic circulation. This efficient brain uptake is a key factor in its potent psychoactive effects, which are primarily mediated by its high affinity for the serotonin (B10506) 5-HT2A receptor. This guide synthesizes the available quantitative data, outlines the experimental procedures for assessing BBB penetration, and illustrates the key signaling pathways involved.

Data Presentation: Pharmacokinetics of this compound

The following table summarizes the key pharmacokinetic parameters of this compound, providing a quantitative insight into its absorption, distribution, and elimination, with a focus on its presence in both serum and brain tissue.

| Parameter | Serum | Brain Tissue | Species | Dosage and Administration | Source |

| Peak Concentration (Cmax) | 28 ng/mL | 171 ng/g | Wistar Rats | 1 mg/kg, subcutaneous | [1][2][3] |

| Time to Peak (Tmax) | 30 minutes | 60 minutes | Wistar Rats | 1 mg/kg, subcutaneous | [1][2][3] |

| Elimination Half-life (t1/2) | 1.56 hours | 2.40 hours | Wistar Rats | 1 mg/kg, subcutaneous | [1] |

| Brain-to-Plasma Ratio (Kp) | - | ~6.1 (at Tmax) | Wistar Rats | 1 mg/kg, subcutaneous | Calculated from[1][2][3] |

| Presence after 8 hours | Nearly undetectable | 21 ng/g | Wistar Rats | 1 mg/kg, subcutaneous | [1] |

Note: The brain-to-plasma ratio (Kp) is an estimation calculated from the reported peak concentrations in the brain and serum. It is important to note that this is a total tissue concentration ratio and does not account for protein binding.

Comparative Analysis with other NBOMe Compounds

While comprehensive data for all NBOMe compounds is not available in a single comparative study, research on related compounds such as 25I-NBOMe also indicates ready passage across the blood-brain barrier. Studies have shown that 25I-NBOMe is detected in various brain regions shortly after administration and can accumulate in brain tissue with repeated dosing[4][5][6][7][8][9][10]. The addition of the N-(2-methoxy)benzyl group to the 2C phenethylamine structure is understood to increase lipophilicity, which generally enhances the ability of these compounds to cross the BBB[6][11].

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of this compound's blood-brain barrier penetration.

In Vivo Rodent Brain Penetration Study

This protocol outlines the steps for an in vivo study in rodents to determine the brain and plasma pharmacokinetics of a test compound.

1. Animal Model and Housing:

-

Species: Adult male Wistar rats are a commonly used model[1][2].

-

Housing: Animals should be group-housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. Acclimatize animals to the housing conditions for at least 3-5 days prior to the experiment[12].

2. Compound Administration:

-

Formulation: this compound hydrochloride is dissolved in a suitable vehicle, such as sterile saline[1].

-

Dosing: Administer the compound via the desired route. For pharmacokinetic studies, subcutaneous (s.c.) injection is often used to ensure consistent absorption[1][2]. Doses should be calculated based on the animal's body weight.

3. Sample Collection:

-

Time Points: Collect samples at multiple time points post-administration to construct a pharmacokinetic profile (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours)[1].

-

Blood Collection: At each time point, anesthetize a subgroup of animals. Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA)[12].

-

Plasma Preparation: Centrifuge the blood samples (e.g., 15,000 x g for 20 minutes) to separate the plasma. Store the plasma at -80°C until analysis[12].

-

Brain Tissue Collection: Following blood collection, perfuse the animals with ice-cold saline to remove residual blood from the brain vasculature. Carefully excise the brain, rinse with cold saline, blot dry, weigh, and then flash-freeze in liquid nitrogen. Store at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

-

Plasma Samples:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a solvent such as acetonitrile (B52724) (typically in a 4:1 ratio of solvent to plasma) containing an appropriate internal standard.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 20,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis[13][14].

-

-

Brain Tissue Samples:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in a suitable buffer (e.g., a sucrose (B13894) or phosphate (B84403) buffer) to create a uniform suspension. A typical ratio is 1:3 or 1:4 (w/v) of tissue to buffer[2][15].

-

Perform protein precipitation on an aliquot of the brain homogenate using the same method as for the plasma samples.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis[5].

-

5. LC-MS/MS Analysis:

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation: Employ a suitable analytical column (e.g., a C18 or PFP column) to separate the analyte from matrix components. Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization[5].

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the parent drug and its fragments[12].

-

Quantification: Generate a calibration curve using standards of known concentrations prepared in the corresponding matrix (blank plasma or brain homogenate) to ensure accurate quantification of the compound in the samples[5].

6. Data Analysis:

-

Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and t1/2 for both plasma and brain tissue from the concentration-time data.

-

Brain-to-Plasma Ratio (Kp): Calculate the Kp at each time point by dividing the concentration of the compound in the brain tissue (ng/g) by its concentration in the plasma (ng/mL)[1].

-

Unbound Brain-to-Plasma Ratio (Kp,uu): For a more accurate assessment of BBB penetration, the Kp,uu can be determined. This requires measuring the unbound fraction of the drug in both plasma (fu,plasma) and brain homogenate (fu,brain) using techniques like equilibrium dialysis. The Kp,uu is then calculated as: Kp,uu = Kp * (fu,plasma / fu,brain)[1][7][16].

Mandatory Visualizations

Experimental Workflow for In Vivo BBB Penetration Study

5-HT2A Receptor Signaling Pathway

This compound is a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) linked to the Gq/11 signaling cascade.

Conclusion

The available data strongly indicates that this compound is a compound with high penetrability of the blood-brain barrier, leading to significant concentrations within the central nervous system. This characteristic is fundamental to its potent psychedelic effects, which are initiated through the activation of the 5-HT2A receptor and its associated Gq/11 signaling pathway. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and related compounds. Further research, particularly in determining the unbound brain-to-plasma ratio (Kp,uu), would provide a more precise quantification of the free drug concentration at the target site and would be invaluable for a more complete understanding of its neuropharmacology.

References

- 1. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]

- 2. NIBSC - Brain Tissue Preparation [nibsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]

- 5. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. sysy.com [sysy.com]

- 16. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safety, Handling, and Toxicology of 2CBFly-NBOMe in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicology data for 2CBFly-NBOMe, a potent synthetic psychedelic compound. As a member of the NBOMe family, this compound necessitates stringent safety protocols in any laboratory setting. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and to inform experimental design.

Compound Profile